2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde
CAS No.:
Cat. No.: VC16012329
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H38O4 |
|---|---|
| Molecular Weight | 390.6 g/mol |
| IUPAC Name | 2,5-bis(2-ethylhexoxy)terephthalaldehyde |
| Standard InChI | InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
| Standard InChI Key | NSFHSBIMIJDXPV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde belongs to the family of dialdehydes with ether-linked alkyl chains. The core structure consists of a benzene ring with aldehyde groups (-CHO) at the 1 and 4 positions and 2-ethylhexyloxy (-O-CH) groups at the 2 and 5 positions. The 2-ethylhexyl substituent introduces significant steric bulk and hydrophobicity, influencing solubility and reactivity.
The molecular formula corresponds to a molecular weight of 390.56 g/mol. Exact mass calculations yield 390.277 Da, consistent with the presence of two 2-ethylhexyl chains (CH) and two aldehyde moieties .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2,5-bis((2-ethylhexyl)oxy)terephthalaldehyde typically involves multi-step reactions:
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Etherification:
Terephthalaldehyde derivatives undergo Williamson ether synthesis with 2-ethylhexyl bromide in the presence of a base (e.g., KCO) to introduce the alkoxy groups. For example:This step requires careful control of reaction conditions to avoid over-alkylation.
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Purification:
Crude product is purified via column chromatography or recrystallization to isolate the target compound.
Industrial Scalability
Challenges in large-scale production include:
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Side Reactions: Competing reactions at the aldehyde groups (e.g., oxidation or aldol condensation) necessitate inert atmospheres and low temperatures.
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Cost of Raw Materials: 2-Ethylhexyl bromide and terephthalaldehyde precursors are relatively expensive, impacting economic feasibility .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.56 g/mol |
| Solubility | Soluble in THF, DCM, ethers; insoluble in water |
| Melting Point | Not reported (likely <100°C) |
| Boiling Point | Decomposes before boiling |
| LogP (Octanol-Water) | ~8.2 (estimated) |
The compound’s hydrophobicity (LogP ~8.2) arises from its long alkyl chains, making it suitable for non-polar applications. Thermal instability above 150°C limits high-temperature uses .
Applications and Functional Relevance
Polymer Chemistry
The aldehyde groups enable crosslinking via Schiff base formation with amines, creating imine-linked polymers. Such materials find use in:
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Self-Healing Materials: Dynamic imine bonds allow reversible network reformation.
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity.
Organic Electronics
Incorporation into π-conjugated systems enhances charge transport in:
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Organic Photovoltaics (OPVs): As electron-deficient moieties in donor-acceptor copolymers.
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Electroluminescent Devices: Aldehyde-functionalized monomers improve emissive layer stability .
Surfactants and Lubricants
The 2-ethylhexyl chains impart surface-active properties, enabling use as:
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Nonionic Surfactants: Stabilizing emulsions in cosmetic formulations.
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High-Temperature Lubricants: Reducing friction in mechanical systems .
Comparative Analysis with Analogous Compounds
Future Research Directions
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Thermal Stability Enhancements: Derivatization to stabilize aldehyde groups.
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Biological Activity Screening: Antimicrobial or anticancer potential via Schiff base complexes.
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Green Synthesis Routes: Catalytic methods to reduce waste and energy consumption.
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